

# Neoadjuvant Darovasertib: Application Notes and Protocols for Clinical Research

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Compound of Interest		
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These application notes provide a comprehensive overview of the clinical investigation of **darovasertib** as a neoadjuvant therapy for uveal melanoma (UM). The information is based on data from the Phase 2 OptimUM-09 (NCT05907954) and the investigator-sponsored Phase 2 NADOM (NCT05187884) clinical trials. Detailed protocols for key experimental procedures are provided to support the design and implementation of related research.

## Introduction to Neoadjuvant Darovasertib

**Darovasertib** (IDE196) is a first-in-class, potent, and selective inhibitor of protein kinase C (PKC).[1] In uveal melanoma, over 90% of tumors harbor activating mutations in GNAQ or GNA11 genes, which constitutively activate the PKC signaling pathway, leading to cell proliferation and survival.[2][3] By inhibiting PKC, **darovasertib** targets a key driver of uveal melanoma.

The neoadjuvant application of **darovasertib** aims to shrink the primary tumor before definitive local therapy, such as enucleation (eye removal) or radiation therapy (plaque brachytherapy). [4][5] Potential benefits of this approach include a higher rate of eye preservation, improved visual outcomes, and a reduction in the side effects associated with local treatments.[6][7] Interim data from ongoing clinical trials have shown promising results, leading to a Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for neoadjuvant **darovasertib** in adult patients with uveal melanoma.[1]



## **Quantitative Data from Clinical Trials**

The following tables summarize the key quantitative outcomes from the OptimUM-09 and NADOM clinical trials investigating neoadjuvant **darovasertib** in patients with uveal melanoma.

Table 1: Efficacy of Neoadjuvant Darovasertib in Uveal Melanoma



Efficacy Endpoint	OptimUM-09 (Company- Sponsored Phase 2)	NADOM (Investigator- Sponsored Phase 2)
Ocular Tumor Shrinkage		
≥20% reduction by product of diameters	76% (16/21 patients in an interim analysis)[7]	Not explicitly reported in this format
>30% tumor shrinkage (by volume)	~49% (24/49 patients combined data)[8]	~67% (8/12 enucleation patients)[4]
Median tumor shrinkage (by volume)	~72% (in 8 patients with ≥4 months of treatment)[9]	~47% (in 12 enucleation patients after 6 months)[4]
Eye Preservation Rate (in patients initially recommended for enucleation)	~61% (19/31 patients in a combined analysis)[8]	75% (9/12 patients)[4]
Reduction in Simulated Radiation Dose (Plaque Brachytherapy Cohort)		
Any reduction	86% (18/21 patients)[7]	Not Applicable
≥20% reduction to at least one key visual structure	48% (10/21 patients)[7]	Not Applicable
Visual Acuity Improvement		
Any improvement during treatment	65% (13/20 patients)[7]	Not explicitly reported
>5 letters gained at two consecutive visits	40% (8/20 patients)[7]	Not explicitly reported
Mean gain in letters (in patients with improvement)	17 letters (enucleation cohort), 10 letters (plaque brachytherapy cohort)[10]	Not explicitly reported

Table 2: Safety Profile of Neoadjuvant **Darovasertib** 



Adverse Events (AEs)	OptimUM-09 & NADOM Trials (Combined Data)
Most Common Treatment-Related AEs (TRAEs)	Diarrhea, nausea, fatigue, maculo-papular rash, hypotension, vomiting (mostly Grade 1 and 2)[4] [6]
Grade 3 or Higher TRAEs	Approximately 10-20% of patients[4][6]
Serious Drug-Related AEs	None reported in the NADOM trial[4]
Treatment Discontinuation due to AEs	Low rates reported[10]

## **Experimental Protocols**

The following are detailed methodologies for key experiments and procedures employed in the clinical trials of neoadjuvant **darovasertib**.

## **Patient Selection Protocol**

Objective: To enroll a homogenous population of patients with localized uveal melanoma for whom neoadjuvant therapy is appropriate.

#### Inclusion Criteria:

- Histologically or cytologically confirmed primary localized uveal melanoma requiring either enucleation or plaque brachytherapy.[5][11]
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[5][11]
- Adequate organ function.[5][11]
- Ability to take oral medication.[5][11]
- Willingness to use effective contraception.[5][11]

#### **Exclusion Criteria:**

Previous treatment with a Protein Kinase C (PKC) inhibitor.[11]



- Presence of metastatic disease.
- Concurrent malignancies requiring active treatment.[11]
- Significant underlying ocular diseases that could interfere with the assessment of the primary tumor or visual acuity.[5]
- Clinically significant cardiac disease.[11]
- Active HIV, Hepatitis B, or Hepatitis C infection.[11]
- Malabsorption syndromes.[11]

## **Darovasertib Administration Protocol**

Objective: To administer **darovasertib** in a safe and effective manner in the neoadjuvant setting.

Dosage and Administration:

- Darovasertib is administered orally at a dose of 300 mg twice daily (BID).[12]
- Treatment is continued for up to 6 to 12 months in the neoadjuvant setting, or until maximum benefit is observed, prior to definitive local therapy.[5][11]
- An additional 6 months of adjuvant darovasertib may be administered following local therapy.[11]

#### **Dose Modifications:**

- Dose interruptions and/or reductions may be necessary to manage treatment-related adverse events.
- Specific dose modification guidelines should be detailed in the clinical trial protocol.

## **Tumor Response Assessment Protocol**

Objective: To accurately and reproducibly measure changes in tumor size in response to neoadjuvant **darovasertib**.



### Imaging Modality:

- Ocular ultrasound is a primary method for measuring tumor thickness and basal diameter.
- Magnetic Resonance Imaging (MRI) of the orbit can provide detailed anatomical information and is also used for tumor assessment.

#### Measurement Criteria:

- Tumor response is evaluated based on changes in the product of the two largest perpendicular diameters, as per Response Evaluation Criteria in Solid Tumors (RECIST 1.1) guidelines adapted for uveal melanoma.[13][14]
- Tumor volume may also be calculated to assess response.[12]
- A ≥20% reduction in the product of diameters is proposed as the definition of response in the Phase 3 OptimUM-10 trial.[7]

#### Assessment Schedule:

- Baseline tumor measurements are obtained before initiating darovasertib.
- Follow-up imaging is performed at regular intervals (e.g., every 2-3 months) during neoadjuvant therapy.

## **Visual Acuity Assessment Protocol**

Objective: To monitor changes in visual function during and after neoadjuvant therapy.

## Methodology:

- Best-corrected visual acuity (BCVA) is assessed using standardized charts, such as the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.[15]
- Testing is performed at a standard distance (e.g., 20 feet or 6 meters).[15]
- Each eye is tested separately.[16]

### Scoring:



- Visual acuity is recorded as the number of letters read correctly on the ETDRS chart.
- · A gain or loss of letters from baseline is calculated at each follow-up visit.

## Dosimetry Simulation Protocol (for Plaque Brachytherapy Cohort)

Objective: To estimate the radiation dose to critical ocular structures and determine the potential for dose reduction following neoadjuvant **darovasertib**.

### Methodology:

- Three-dimensional (3D) dosimetry planning is performed based on baseline tumor dimensions.
- A second dosimetry plan is created using the post-neoadjuvant therapy tumor dimensions.
- Standard treatment planning software is used to calculate the radiation dose to the tumor and critical structures like the optic disc, fovea, and lens.

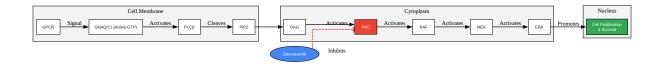
#### Analysis:

 The change in the simulated radiation dose to these structures is calculated to quantify the benefit of tumor shrinkage.

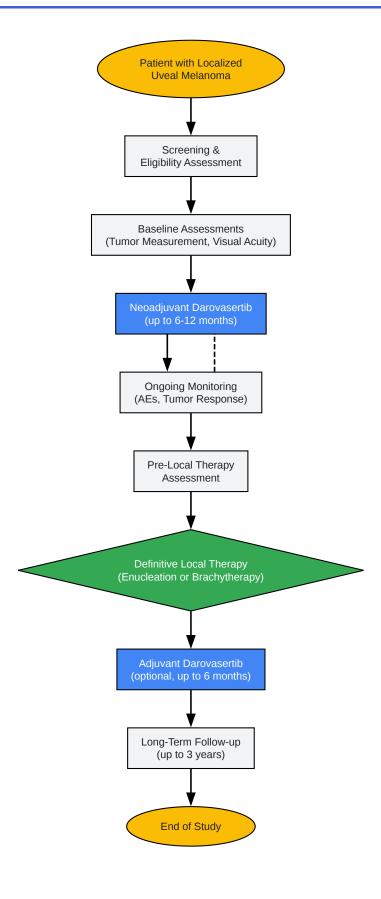
## Signaling Pathways and Experimental Workflows Darovasertib Mechanism of Action

**Darovasertib** targets the PKC enzyme, a critical component of the GNAQ/GNA11 signaling pathway. In uveal melanoma, mutations in GNAQ or GNA11 lead to the constitutive activation of G $\alpha$ q, which in turn activates Phospholipase C $\beta$  (PLC $\beta$ ). PLC $\beta$  cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG directly activates PKC, which then promotes downstream signaling through the MAPK/ERK pathway, leading to cell proliferation and survival. **Darovasertib** inhibits both classical and novel PKC isoforms, thereby blocking this oncogenic signaling cascade.[14]

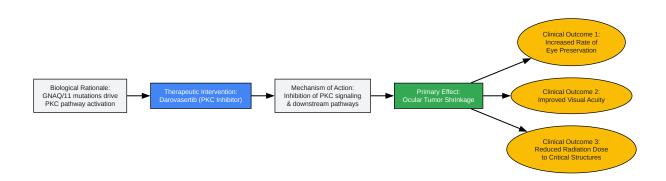












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